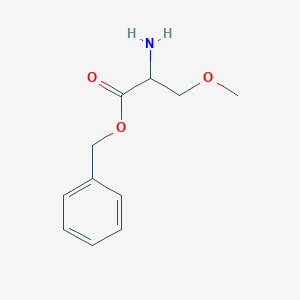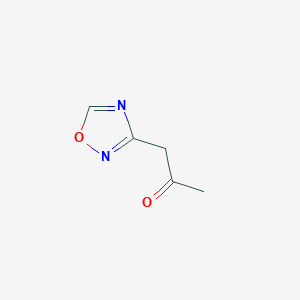
tert-butyl 4-pent-4-ynylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 4-pent-4-ynylpiperidine-1-carboxylate is a chemical compound with the molecular formula C15H25NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring and a pent-1-yne chain attached to the fourth carbon of the piperidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-pent-4-ynylpiperidine-1-carboxylate typically involves the following steps:
Protection of Piperidine: The piperidine ring is first protected by introducing the tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Alkylation: The protected piperidine is then subjected to alkylation with an appropriate alkyne precursor, such as 5-bromo-1-pentyne, in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Deprotection (if necessary): If the Boc group needs to be removed, the compound can be treated with an acid such as trifluoroacetic acid (TFA) to yield the free amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl 4-pent-4-ynylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include alcohols, ketones, or carboxylic acids.
Reduction: Products may include alkenes or alkanes.
Substitution: Products may include various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
tert-butyl 4-pent-4-ynylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 4-pent-4-ynylpiperidine-1-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the Boc protecting group can influence the compound’s reactivity and selectivity, while the alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates and other complex structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(N-t-Butyloxycarbonylpiperidin-4-yl)pent-2-yne: Similar structure but with a different position of the alkyne group.
5-(N-t-Butyloxycarbonylpiperidin-4-yl)pentane: Similar structure but with a saturated pentane chain instead of an alkyne.
4-(N-t-Butyloxycarbonylpiperidin-4-yl)but-1-yne: Similar structure but with a shorter carbon chain.
Uniqueness
tert-butyl 4-pent-4-ynylpiperidine-1-carboxylate is unique due to the specific positioning of the alkyne group, which can influence its reactivity and potential applications. The presence of the Boc protecting group also provides versatility in synthetic chemistry, allowing for selective deprotection and further functionalization.
Propriétés
Formule moléculaire |
C15H25NO2 |
|---|---|
Poids moléculaire |
251.36 g/mol |
Nom IUPAC |
tert-butyl 4-pent-4-ynylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H25NO2/c1-5-6-7-8-13-9-11-16(12-10-13)14(17)18-15(2,3)4/h1,13H,6-12H2,2-4H3 |
Clé InChI |
VSAXPSLAKWIJPI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)CCCC#C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-Propanediol, 2-[(2-amino-6-chloro-9H-purin-9-yl)methoxy]-](/img/structure/B8621831.png)







![3-(2-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B8621898.png)
![7-[Carbamothioyl(4-hydroxynonyl)amino]heptanoic acid](/img/structure/B8621906.png)
![(6-Hydroxy-benzo[b]thiophen-3-yl)acetic acid methyl ester](/img/structure/B8621919.png)


![Phosphonium,[(3'S)-1'-[(1,1-dimethylethoxy)carbonyl]-2-oxo[1,3'-bipyrrolidin]-3-yl]triphenyl-,bromide](/img/structure/B8621946.png)
